molecular formula C4H9NO3 B028864 2-Methyl-L-serine CAS No. 16820-18-1

2-Methyl-L-serine

Cat. No.: B028864
CAS No.: 16820-18-1
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-BYPYZUCNSA-N
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Description

2-Methyl-L-serine is a non-proteinogenic amino acid with the chemical formula C4H9NO3. It is a derivative of serine, where a methyl group is attached to the alpha carbon.

Scientific Research Applications

2-Methyl-L-serine has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of other amino acids and complex molecules. In biology, it plays a role in studying protein synthesis and metabolic pathways. In medicine, it has potential therapeutic applications due to its neuroprotective properties. Additionally, it is used in the food, cosmetic, and pharmaceutical industries for various purposes .

Safety and Hazards

2-Methyl-L-serine may cause respiratory irritation . It also causes skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash off with soap and plenty of water .

Future Directions

L-serine has been suggested as a ready-to-use treatment, as also recently proposed for Alzheimer’s disease . It is concluded that there are disorders in which humans cannot synthesize L-serine in sufficient quantities, that L-serine is effective in therapy of disorders associated with its deficiency, and that L-serine should be classified as a “conditionally essential” amino acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-L-serine involves several steps. One common method starts with Cbz-chirality alanine, which reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to form an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by palladium carbon catalytic hydrogenolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis, which involves the use of chiral alanine as a starting material. The process includes multiple steps of reaction and purification to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-L-serine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride, zinc chloride, benzaldehyde dimethyl acetal, chloromethyl benzyl oxide, and lithium hydroxide. The reactions typically occur under controlled conditions to ensure the desired product is obtained .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

2-Methyl-L-serine can be compared with other similar compounds such as L-serine and D-serine. While L-serine is a non-essential amino acid involved in protein synthesis and metabolic pathways, D-serine has unique roles in neurotransmission and is implicated in various neurological diseases.

List of Similar Compounds:
  • L-serine
  • D-serine
  • 2-Methyl-D-serine

Properties

IUPAC Name

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937461
Record name 2-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16820-18-1
Record name 2-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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